1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one
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Overview
Description
1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring, a hydroxy group, and an amino group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one typically involves multi-step organic synthesis. One common method includes the reaction of 4-hydroxy-4-(pyridin-3-yl)butylamine with propan-2-one under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxy group and aromatic ring structure.
Pyrazolo[3,4-b]pyridines: These compounds have a similar pyridine ring and are used in various biomedical applications.
Uniqueness
1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and applications. Its structure provides a balance of reactivity and stability, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
887352-16-1 |
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Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-[(4-hydroxy-4-pyridin-3-ylbutyl)amino]propan-2-one |
InChI |
InChI=1S/C12H18N2O2/c1-10(15)8-13-7-3-5-12(16)11-4-2-6-14-9-11/h2,4,6,9,12-13,16H,3,5,7-8H2,1H3 |
InChI Key |
NYBIXXYPXGRYHS-UHFFFAOYSA-N |
SMILES |
CC(=O)CNCCCC(C1=CN=CC=C1)O |
Canonical SMILES |
CC(=O)CNCCCC(C1=CN=CC=C1)O |
Synonyms |
N-(4-Hydroxy-4-pyridin-3-yl-butyl)-N-methyl-acetamide-d6; |
Origin of Product |
United States |
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